molecular formula C13H23N3O B6978697 N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine

N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine

Cat. No.: B6978697
M. Wt: 237.34 g/mol
InChI Key: AYIXMGZICWVGOV-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolopyridine core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-3-17-9-7-14-11(2)13-10-12-6-4-5-8-16(12)15-13/h10-11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXMGZICWVGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(C)C1=NN2CCCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic conditions to form the pyrazolopyridine core. Subsequent alkylation with 2-ethoxyethylamine under basic conditions yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanone, while reduction could produce N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanol.

Scientific Research Applications

N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine
  • N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydroindol-2-yl)ethanamine
  • N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydrobenzimidazol-2-yl)ethanamine

Uniqueness

N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine stands out due to its unique pyrazolopyridine core, which imparts distinct chemical and biological properties

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